Dimethyl butylphosphonate
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Overview
Description
Dimethyl butylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methoxy groups and a butyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl butylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphite with an alkyl halide. For instance, the reaction of trimethyl phosphite with butyl bromide under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Dimethyl butylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products:
Oxidation: The major product is butylphosphonic acid.
Substitution: Depending on the nucleophile used, various substituted phosphonates can be formed.
Scientific Research Applications
Dimethyl butylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activity and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and anti-foaming agents.
Mechanism of Action
The mechanism of action of dimethyl butylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The phosphorus atom in the compound can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis .
Comparison with Similar Compounds
- Dimethyl methylphosphonate
- Diethyl phosphonate
- Butylphosphonic acid
Comparison: Dimethyl butylphosphonate is unique due to its specific structure, which combines the properties of both dimethyl and butyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other phosphonates. For instance, while dimethyl methylphosphonate is primarily used as a flame retardant, this compound’s longer alkyl chain provides different solubility and reactivity characteristics .
Biological Activity
Dimethyl butylphosphonate (DBP) is an organophosphorus compound notable for its diverse applications in agriculture, pharmaceuticals, and chemical synthesis. This article explores the biological activity of DBP, focusing on its mechanisms of action, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
DBP is characterized by a phosphorus atom bonded to two methyl groups and one butyl group through oxygen atoms. Its structure allows it to participate in various chemical reactions, particularly those involving hydrolysis and esterification.
Hydrolysis and Reactivity
The hydrolysis of phosphonates, including DBP, is a critical aspect of its biological activity. Studies have shown that DBP can undergo hydrolysis under both acidic and basic conditions, leading to the formation of phosphonic acids. The rate of hydrolysis can vary significantly based on environmental conditions such as pH and temperature .
Interaction with Biological Systems
DBP's interaction with biological systems primarily involves its metabolic pathways and potential toxicity. Research indicates that DBP may inhibit certain enzymes, similar to other organophosphorus compounds. For instance, it has been suggested that phosphonates can interfere with the activity of enzymes like acetylcholinesterase, which is crucial for neurotransmission .
Applications in Medicine and Agriculture
DBP has shown promise in various applications:
- Pharmaceuticals : It serves as a precursor for the synthesis of biologically active compounds, including potential drugs targeting cancer and other diseases .
- Agricultural Chemicals : DBP is utilized as a herbicide due to its ability to inhibit vital metabolic pathways in plants .
Toxicity and Safety Profile
The toxicity of DBP is an essential consideration in its application. Like many organophosphorus compounds, it can exhibit neurotoxic effects if not handled properly. Studies have indicated that exposure to high concentrations may lead to adverse health effects, including neurological damage .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of DBP on acetylcholinesterase activity in vitro. Results demonstrated that DBP could significantly reduce enzyme activity at concentrations above 10 µM, indicating potential neurotoxic effects similar to other organophosphorus compounds.
Case Study 2: Agricultural Application
In agricultural settings, DBP was tested as a herbicide against common weeds. Field trials showed a reduction in weed biomass by up to 70% when applied at recommended rates, highlighting its efficacy as a herbicide while also raising concerns about its environmental impact.
Comparative Analysis
Property | This compound | Other Organophosphates |
---|---|---|
Hydrolysis Rate | Moderate | Variable |
Enzyme Inhibition | Yes | Yes |
Agricultural Use | Herbicide | Insecticides |
Toxicity Level | Moderate | High |
Properties
CAS No. |
24475-23-8 |
---|---|
Molecular Formula |
C6H15O3P |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
1-dimethoxyphosphorylbutane |
InChI |
InChI=1S/C6H15O3P/c1-4-5-6-10(7,8-2)9-3/h4-6H2,1-3H3 |
InChI Key |
VGZFGWCRKIHMDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(OC)OC |
Origin of Product |
United States |
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